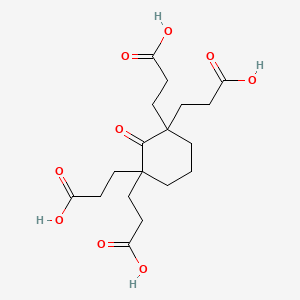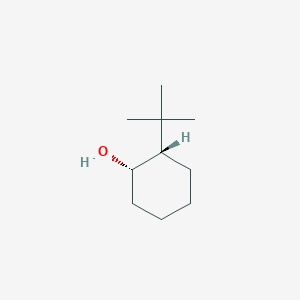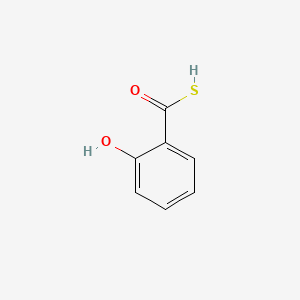
Dibutyldipentyltin
描述
Dibutyldipentyltin is an organotin compound with the chemical formula C20H28Sn. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dibutyldipentyltin can be synthesized through the reaction of dibutyltin dichloride with pentylmagnesium bromide in a Grignard reaction. The reaction typically involves the following steps:
- Preparation of pentylmagnesium bromide by reacting pentyl bromide with magnesium in anhydrous ether.
- Addition of dibutyltin dichloride to the pentylmagnesium bromide solution under an inert atmosphere.
- The reaction mixture is then refluxed, and the product is extracted and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dibutyldipentyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The butyl and pentyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium or organomagnesium reagents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
科学研究应用
Dibutyldipentyltin has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of stabilizers for PVC and other polymers.
作用机制
The mechanism of action of dibutyldipentyltin involves its interaction with cellular components. It can bind to proteins and enzymes, altering their activity. The compound can also interact with DNA, potentially leading to changes in gene expression. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Dibutyltin dichloride: Another organotin compound with similar applications but different chemical properties.
Tributyltin oxide: Used as a biocide and antifouling agent.
Tetrabutyltin: Used in organic synthesis and as a precursor for other organotin compounds.
Uniqueness
Dibutyldipentyltin is unique due to its specific combination of butyl and pentyl groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
dibutyl(dipentyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11.2C4H9.Sn/c2*1-3-5-4-2;2*1-3-4-2;/h2*1,3-5H2,2H3;2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXZYDXOZEKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Sn](CCCC)(CCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229248 | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78693-52-4 | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)



